1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;dihydrate
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Overview
Description
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;dihydrate is a compound that belongs to the class of nucleosides. It is a derivative of uridine, a nucleoside that is a component of RNA. This compound is characterized by the presence of a pyrimidine ring attached to a ribose sugar, which is further modified by the addition of hydroxyl groups and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the glycosylation of a protected ribose derivative with a pyrimidine base. The reaction conditions often include the use of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate, to facilitate the formation of the glycosidic bond. The reaction is usually carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts, such as nucleoside phosphorylases, to achieve regioselective glycosylation. This method offers advantages in terms of selectivity and yield, as well as being more environmentally friendly compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the ribose moiety can be oxidized to form ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Formation of uronic acids or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated or alkylated nucleosides.
Scientific Research Applications
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: Studied for its role in RNA metabolism and its potential as a therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the production of nucleic acid-based diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into RNA, where it can affect RNA stability and function. The compound can also inhibit enzymes involved in nucleic acid metabolism, such as ribonucleotide reductase, thereby affecting DNA synthesis and cell proliferation.
Comparison with Similar Compounds
Uridine: A naturally occurring nucleoside with similar structure but lacking the additional hydroxyl and hydroxymethyl groups.
Cytidine: Another nucleoside with a similar ribose moiety but with a different pyrimidine base.
Thymidine: A nucleoside with a similar structure but with a methyl group at the 5-position of the pyrimidine ring.
Uniqueness: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific modifications on the ribose moiety, which can confer different biochemical properties compared to other nucleosides. These modifications can affect its incorporation into nucleic acids and its interactions with enzymes, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
921930-23-6 |
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Molecular Formula |
C9H16N2O8 |
Molecular Weight |
280.23 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;dihydrate |
InChI |
InChI=1S/C9H12N2O6.2H2O/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16;;/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16);2*1H2/t4-,6-,7-,8-;;/m1../s1 |
InChI Key |
JQOBTZFPYYVGTC-WFIJOQBCSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.O.O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O.O.O |
Origin of Product |
United States |
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